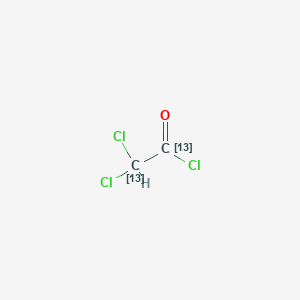![molecular formula C7H4N2O3 B1530693 Isoxazolo[5,4-b]pyridine-3-carboxylic acid CAS No. 1527913-59-2](/img/structure/B1530693.png)
Isoxazolo[5,4-b]pyridine-3-carboxylic acid
Overview
Description
Isoxazolo[5,4-b]pyridine-3-carboxylic acid is a compound with high biological potential . It is characterized by a wide range of pharmacological activity, including antitumor activity . This group of compounds also has high potential in the field of agrochemistry, with many derivatives having pronounced pesticidal activity and acting as herbicide antidotes .
Synthesis Analysis
The synthesis of Isoxazolo[5,4-b]pyridine derivatives is based on reactions of 5-aminoisoxazoles with 1,3-dielectrophiles . 5-Amino-3-methylisoxazole is the most accessible and versatile starting material for the preparation of isoxazolo-[5,4-b]pyridines . Among the newest approaches, a simple method for the preparation of substituted isoxazolopyridines from compound 1 and Mannich bases 2 in pyridine under reflux is notable .Molecular Structure Analysis
The molecular weight of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is 164.12 . Its IUPAC name is isoxazolo [3,4-b]pyridine-3-carboxylic acid . The Inchi Code is 1S/C7H4N2O3/c10-7 (11)5-4-2-1-3-8-6 (4)9-12-5/h1-3H, (H,10,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Isoxazolo[5,4-b]pyridine derivatives are heterocyclization methods leading to the formation of isoxazolo[5,4-b]-pyridines . The material is classified according to the method of constructing the isoxazolopyridine system .Physical And Chemical Properties Analysis
The physical form of Isoxazolo[5,4-b]pyridine-3-carboxylic acid is solid . The storage temperature is room temperature .Scientific Research Applications
Pharmacology: Antitumor Activity
Isoxazolo[5,4-b]pyridine derivatives have been identified to possess significant antitumor properties . The synthesis of these compounds often involves reactions of 5-aminoisoxazoles with 1,3-dielectrophiles, resulting in products that exhibit antitumor activity . This makes them valuable for the development of new cancer therapies.
Agrochemistry: Pesticidal Activity
In the field of agrochemistry , isoxazolo[5,4-b]pyridine derivatives are recognized for their pronounced pesticidal activity . They are also used as herbicide antidotes, providing a dual function in crop protection . This dual functionality enhances their utility in agricultural practices.
Material Science: Synthesis of Heterocycles
Isoxazolo[5,4-b]pyridine-3-carboxylic acid serves as a precursor in the synthesis of various nitrogen-containing heterocycles . These heterocycles are crucial in material science for creating new materials with desirable properties .
Biochemistry: Enzyme Inhibition
Isoxazolo[5,4-b]pyridine derivatives have been explored for their ability to inhibit certain enzymes . This is particularly relevant in the study of disease mechanisms where enzyme function is a key factor .
Medicine: Antibacterial and Antifungal Applications
These compounds have shown potential in medicine for their antibacterial and antifungal activities. Their interaction with phospholipids and cell membranes makes them candidates for new antimicrobial drugs .
Future Directions
Mechanism of Action
Target of Action
Isoxazolo[5,4-b]pyridine-3-carboxylic acid is a compound with high biological potential
Mode of Action
It is known that the compound exhibits a wide range of pharmacological activity, including antitumor activity . The interaction of Isoxazolo[5,4-b]pyridine-3-carboxylic acid with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that the compound has a wide range of pharmacological activity, suggesting that it may interact with multiple biochemical pathways
Result of Action
It is known that the compound exhibits antitumor activity , suggesting that it may induce cell death or inhibit cell proliferation in certain types of cancer cells
properties
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)12-9-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUYRARGOQDINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)



![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)



![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
